6-methoxy-N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazol-2-amine
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Overview
Description
“6-methoxy-N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazol-2-amine” is a chemical compound . It is a derivative of thiazole, a heterocyclic compound that has been widely used in medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel α-aminophosphonates derivatives that incorporated quinoline or quinolone, and coumarylthiazole or 5-phenylthiazol-2-amine moieties were synthesized via Kabachnik–Fields reaction in the presence of ionic liquid under ultrasound irradiation . Another synthesis involved the condensation reactions between intermediates, followed by methylation of secondary amine .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using various spectroscopic methods . The crystal structures of related compounds show similar molecular conformations but different sites of protonation and thus distinctly different intermolecular hydrogen bonding patterns .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the Kabachnik–Fields reaction and condensation reactions . The removal of protecting groups and methylation are also part of the synthesis process .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, the yield and melting point of some compounds have been determined . The 1H-NMR and 13C-NMR spectra have also been recorded .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, including the compound , have been found to exhibit antioxidant activity . Antioxidants are crucial in neutralizing harmful free radicals in the body, which can prevent various health issues such as heart disease and cancer.
Analgesic Activity
Thiazole compounds have been associated with analgesic, or pain-relieving, properties . This makes them potential candidates for the development of new pain management drugs.
Anti-inflammatory Activity
The anti-inflammatory properties of thiazole derivatives have been explored in various studies . These compounds could potentially be used in the treatment of inflammatory diseases.
Antimicrobial Activity
Thiazole derivatives have shown antimicrobial properties, making them useful in combating various bacterial and fungal infections .
Antiviral Activity
Some thiazole compounds have demonstrated antiviral properties . This suggests potential applications in the treatment of viral diseases.
Neuroprotective Activity
Thiazole derivatives have been found to exhibit neuroprotective effects . This means they could potentially be used in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Antitumor or Cytotoxic Activity
Thiazole compounds have been associated with antitumor and cytotoxic activities . This suggests they could be used in cancer treatment. For instance, a series of [6- (4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent effects on a prostate cancer .
PET Imaging
A potent and selective TARP γ-8 antagonist, which is a derivative of the compound , has been used in the radiosynthesis of its 11 C-isotopologue. Preliminary PET evaluation has been conducted to test the feasibility of imaging TARP γ-8 dependent receptors in vivo .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a range of effects . The mode of action is likely dependent on the specific targets it interacts with and the nature of these interactions.
Biochemical Pathways
Given the diverse biological activities associated with thiazole derivatives , it can be inferred that multiple biochemical pathways could potentially be affected.
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Future Directions
The future directions for research on “6-methoxy-N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazol-2-amine” and similar compounds could include further exploration of their biological activities , development of new and effective drugs to overcome bacterial resistance , and testing the feasibility of imaging certain receptors in vivo .
properties
IUPAC Name |
6-methoxy-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4OS2/c1-21-11-4-5-12-14(7-11)23-16(18-12)20-15-19-13(9-22-15)10-3-2-6-17-8-10/h2-9H,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFFNKOWAGLXIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC3=NC(=CS3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazol-2-amine |
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